molecular formula C7H3Cl2FO2 B13230846 3-Chloro-2-fluorophenyl chloroformate

3-Chloro-2-fluorophenyl chloroformate

Cat. No.: B13230846
M. Wt: 209.00 g/mol
InChI Key: SSAXMSNDUGHRBF-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenyl chloroformate: is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a versatile reagent in organic synthesis. Chloroformates are known for their reactivity and are commonly used in the preparation of various derivatives in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-fluorophenyl chloroformate typically involves the reaction of 3-Chloro-2-fluorophenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chloro-2-fluorophenol+Phosgene3-Chloro-2-fluorophenyl chloroformate+HCl\text{3-Chloro-2-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-fluorophenol+Phosgene→3-Chloro-2-fluorophenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of chloroformates, including this compound, involves similar reaction conditions but with enhanced safety measures due to the toxic nature of phosgene. The process is typically conducted in a closed system to prevent the release of phosgene gas into the environment.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:

  • Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

    3-Chloro-2-fluorophenyl chloroformate+AmineCarbamate+HCl\text{this compound} + \text{Amine} \rightarrow \text{Carbamate} + \text{HCl} 3-Chloro-2-fluorophenyl chloroformate+Amine→Carbamate+HCl

    3-Chloro-2-fluorophenyl chloroformate+AlcoholCarbonate Ester+HCl\text{this compound} + \text{Alcohol} \rightarrow \text{Carbonate Ester} + \text{HCl} 3-Chloro-2-fluorophenyl chloroformate+Alcohol→Carbonate Ester+HCl

  • Hydrolysis: In the presence of water, it hydrolyzes to form 3-Chloro-2-fluorophenol, carbon dioxide, and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Used in the formation of carbamates.

    Alcohols: Used in the formation of carbonate esters.

    Bases: Such as pyridine, used to neutralize HCl formed during reactions.

Major Products:

    Carbamates: Formed from reactions with amines.

    Carbonate Esters: Formed from reactions with alcohols.

    3-Chloro-2-fluorophenol: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 3-Chloro-2-fluorophenyl chloroformate is used as a reagent in organic synthesis for the preparation of various derivatives. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, it is used to modify biomolecules, such as proteins and peptides, by introducing protective groups or labels. This modification is crucial for studying the structure and function of biomolecules.

Industry: In the industrial sector, it is used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorophenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can be attacked by nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release HCl and form the desired product.

Comparison with Similar Compounds

    Methyl Chloroformate: Similar in reactivity but lacks the fluorine and chlorine substituents on the phenyl ring.

    Ethyl Chloroformate: Similar to methyl chloroformate but with an ethyl group instead of a methyl group.

    Phenyl Chloroformate: Similar structure but without the fluorine and chlorine substituents.

Uniqueness: 3-Chloro-2-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C7H3Cl2FO2

Molecular Weight

209.00 g/mol

IUPAC Name

(3-chloro-2-fluorophenyl) carbonochloridate

InChI

InChI=1S/C7H3Cl2FO2/c8-4-2-1-3-5(6(4)10)12-7(9)11/h1-3H

InChI Key

SSAXMSNDUGHRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OC(=O)Cl

Origin of Product

United States

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